Diucifon

Description

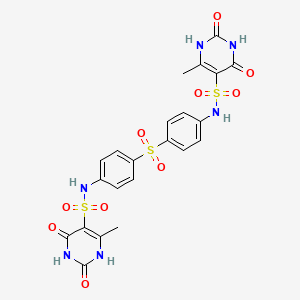

Structure

2D Structure

3D Structure

Properties

CAS No. |

34941-71-4 |

|---|---|

Molecular Formula |

C22H20N6O10S3 |

Molecular Weight |

624.6 g/mol |

IUPAC Name |

6-methyl-N-[4-[4-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]sulfonylphenyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C22H20N6O10S3/c1-11-17(19(29)25-21(31)23-11)40(35,36)27-13-3-7-15(8-4-13)39(33,34)16-9-5-14(6-10-16)28-41(37,38)18-12(2)24-22(32)26-20(18)30/h3-10,27-28H,1-2H3,(H2,23,25,29,31)(H2,24,26,30,32) |

InChI Key |

DVAIYSZTXVOUQZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=C(NC(=O)NC4=O)C |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=C(NC(=O)NC4=O)C |

Synonyms |

diucifon diutsifon |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Diucifon

Overview of Synthetic Methodologies for Pyrimidine-Based Compounds Relevant to Diucifon

Pyrimidine (B1678525) synthesis typically involves the cyclization of β-dicarbonyl compounds with N–C–N compounds such as amidines, ureas, or guanidines. wikipedia.orgbhu.ac.inmdpi.com Historically, the systematic study of pyrimidines began with the condensation of ethyl acetoacetate (B1235776) with amidines. wikipedia.org Modern approaches include multicomponent reactions like the Biginelli reaction, which is used to synthesize dihydropyrimidinones, a class of heterocycles containing a pyrimidine moiety. wikipedia.orgresearchgate.net Other methods involve the condensation of carbonyls with diamines or oxidative annulation reactions. wikipedia.orgorganic-chemistry.org

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound involves the construction and functionalization of the pyrimidine rings and their subsequent linkage to the diphenyl sulfone core. While specific detailed synthetic routes for this compound are not extensively detailed in the provided search results, the general principles of pyrimidine synthesis and sulfonamide formation are relevant.

Pyrimidine precursors, such as 6-methyluracil (B20015) (which contains the 6-methyl-2,4-dioxo-1H-pyrimidine core), can be synthesized through various condensation reactions. For instance, the synthesis of 2-thio-6-methyluracil can be achieved from thiourea (B124793) and ethyl acetoacetate. wikipedia.org The pyrimidine ring itself is often synthesized de novo in biological systems from carbamoyl (B1232498) phosphate (B84403) and aspartate, leading to derivatives like orotate, uracil, and thymine. wikipedia.orglibretexts.orgdavuniversity.orgfiveable.me

The structure of this compound suggests that the 6-methyl-2,4-dioxo-1H-pyrimidine rings are functionalized at the 5-position with a sulfonylamino group. Electrophilic substitution on pyrimidines typically occurs at the 5-position, which is the least electron-deficient site on the ring. wikipedia.org Reactions such as sulfonation can be employed to introduce the sulfonyl group. The formation of the sulfonamide linkage (-SO₂NH-) involves the reaction of a sulfonyl halide (derived from the sulfonated pyrimidine or the diphenyl sulfone) with an amine. In the case of this compound, this would likely involve the reaction of a sulfonyl chloride with an amino-substituted diphenyl sulfone or the reaction of a sulfonyl chloride derived from a pyrimidine with an amino-substituted diphenyl sulfone.

The diphenyl sulfone core can be synthesized through the oxidation of diphenyl sulfide (B99878) or through Friedel-Crafts type reactions. Amination of the diphenyl sulfone would provide the necessary amine functionalities for sulfonamide formation.

Challenges and Innovations in this compound-Related Chemical Synthesis

Challenges in synthesizing complex molecules like this compound often involve achieving regioselectivity and chemoselectivity during coupling reactions, particularly when dealing with multifunctional precursors. Protecting group strategies may be necessary to ensure that reactions occur at the desired sites.

Innovations in pyrimidine synthesis, such as the use of catalysts like β-cyclodextrin in aqueous media or microwave irradiation, offer potential for developing more efficient and environmentally friendly routes to pyrimidine-based compounds. mdpi.comrsc.org Metal-catalyzed coupling reactions and multicomponent reactions also provide avenues for streamlined synthesis of complex pyrimidine derivatives. mdpi.comorganic-chemistry.org

Design and Elucidation of this compound Analogues and Derivatives

The design of analogues and derivatives of a lead compound like this compound is a common strategy in medicinal chemistry to explore the relationship between chemical structure and biological activity.

Systematic Exploration of Structure-Activity Relationships (SAR)

Systematic modification of the this compound structure can provide insights into the role of different parts of the molecule in its activity. Potential modifications could include alterations to the pyrimidine rings (e.g., changing substituents at the 6-position, modifying the oxygen or nitrogen atoms), the sulfonylamino linkers, or the diphenyl sulfone core.

Studies on the effect of this compound and its structural precursors on biological responses suggest that variations in structure can lead to different activities. hodoodo.comcmdm.tw While detailed SAR studies specifically on this compound are not explicitly described in the search results, the principle of systematically altering the structure and evaluating the resulting changes in activity is fundamental to understanding how the molecule functions and designing improved analogues.

Application of Molecular Hybridization Concepts in this compound Analogues

Molecular hybridization is a drug design strategy that involves combining structural features (pharmacophores) from different bioactive compounds into a single new molecule. ijcrt.org This approach aims to create hybrid compounds with potentially improved affinity, efficacy, selectivity, or novel mechanisms of action compared to the parent compounds. ijcrt.org

Applying molecular hybridization to this compound could involve combining the pyrimidine-sulfonamide motif with other scaffolds known to possess relevant biological activities. For example, given that this compound has been studied in the context of infectious diseases and as an immunomodulator, nih.govwikipedia.orgwikipedia.orgglobaljournals.orgodmu.edu.uaresearchgate.net one could envision hybridizing the this compound structure with pharmacophores from other antimicrobial agents or immunomodulatory compounds.

Another area of potential hybridization could involve combining the dihydropyrimidinone structure (related to the pyrimidine core of this compound) with other moieties, as seen in the synthesis of novel dihydropyrimidinone derivatives linked with other heterocyclic systems. researchgate.net This could lead to compounds with a broader spectrum of activity or improved properties.

While the search results mention molecular hybridization in a general drug design context and in relation to nucleic acids and cell culture, researchgate.netijcrt.orgresearchgate.net specific examples of molecular hybridization applied directly to the design of this compound analogues are not provided. However, the concept remains a relevant strategy for developing novel compounds based on the this compound scaffold.

Comparative Analysis of Synthetic Pathways for Related Compounds

Comparing the synthetic pathways used for this compound with those for related pyrimidine derivatives, such as other sulfonamide-substituted pyrimidines or dihydropyrimidinones, can highlight the efficiency and challenges of different approaches.

The synthesis of other sulfonamides, for instance, often involves the reaction of a sulfonyl chloride with an amine. The specific method for preparing the sulfonyl chloride and the conditions for the coupling reaction can vary depending on the complexity and functional groups present in the molecules.

For dihydropyrimidinones, the Biginelli reaction is a well-established multicomponent approach. wikipedia.orgresearchgate.net Analyzing variations of this reaction, including the catalysts used (e.g., Lewis acids, Brønsted acids, or heterogeneous catalysts) and the reaction conditions (e.g., solvent, temperature, microwave irradiation), can provide insights into optimizing the synthesis of related pyrimidine structures.

Chiral Synthesis and Stereochemical Considerations (If Applicable to this compound or Analogues)

The structure of this compound (PubChem CID 122139) consists of a central sulfonyl group linking two substituted phenyl rings, each connected to a sulfonylamino group, which in turn is connected to a methyl-substituted pyrimidine ring nih.gov. An alternative structure sometimes associated with this compound is Sodium p-(dodecyloxycarbonylamino)benzenesulfonate, which contains a linear dodecyl chain. Neither of these structural representations inherently features carbon atoms bonded to four distinct groups or other structural elements that would typically induce chirality.

Given the apparent achiral nature of this compound, the principles and methods of chiral synthesis and stereochemical control, such as the use of chiral auxiliaries, asymmetric catalysis, or resolution techniques, are not applicable to its direct synthesis wikipedia.orgtamuk.eduencyclopedia.pubbeilstein-journals.orglboro.ac.ukmdpi.com. These methods are employed to selectively produce one stereoisomer over others when synthesizing chiral compounds rijournals.com.

Searches for information specifically detailing the chiral synthesis or stereochemical considerations in the preparation of this compound or its analogues did not yield relevant findings. While the broader field of organic synthesis extensively utilizes stereochemical control for the preparation of complex chiral molecules, particularly in the pharmaceutical and agrochemical industries, this appears not to be a factor in the known synthetic routes for this compound tamuk.edurijournals.comwikipedia.org.

This compound is a chemical compound with the molecular formula C₂₂H₂₀N₆O₁₀S₃ and a molecular weight of 624.6 g/mol . nih.govwikipedia.org It is also known by synonyms such as Diucifone and Diuciphone. charchem.orgeasychem.org this compound is classified as an immunologic adjuvant and a non-steroidal anti-inflammatory agent (NSAID). nih.govwikipedia.orgechemi.com It also possesses leprostatic, antifungal, and dermatologic agent properties. nih.govwikipedia.orgechemi.com Its PubChem CID is 122139. nih.govwikipedia.orgcharchem.orguni.lu

Molecular and Cellular Mechanisms of Action of Diucifon

Exploration of Off-Target Interactions at the Molecular Level

Understanding off-target interactions is a critical aspect of characterizing the molecular profile of any therapeutic compound, as these interactions can contribute to both efficacy and unintended effects. databiotech.co.il, nih.gov Techniques such as in vitro pharmacological profiling and computational approaches are increasingly employed in drug discovery to identify potential undesirable off-target activities early in development. nih.gov, nih.gov Cell microarray technology can also be used to screen for interactions with a wide range of cell surface receptors and secreted proteins.

While the importance of exploring off-target interactions is widely recognized in pharmacological research, specific detailed research findings or data tables explicitly reporting on the off-target interactions of this compound at the molecular level were not identified in the conducted search.

Preclinical Biological Activity and Experimental Modeling

In Vitro Assays for Assessing Compound Potency and Selectivity

In vitro assays are fundamental tools in preclinical research to evaluate the biological effects of a compound in a controlled laboratory setting, often using cell cultures or biochemical components. These assays help determine the compound's potency (the concentration at which it exerts a significant effect) and selectivity (its ability to target specific cells or processes) frontiersin.org.

Cell Culture Models for Immune Cell Responses

Cell culture models are widely used to study immune cell responses and the effects of compounds on these responses missouri.edunih.gov. Immune cells, such as T lymphocytes, B lymphocytes, macrophages, and dendritic cells, can be cultured and stimulated to mimic aspects of the in vivo immune response criver.com. Assays can measure various parameters, including cell proliferation, cytokine production, and the expression of immune markers, to assess how a compound modulates immune function missouri.edunih.gov. One study mentioned that Diucifon shows T-cell stimulating activity ilsl.br. While specific data on this compound's effects on different immune cell types or detailed cytokine profiles in standard cell culture models were not extensively found, the reported T-cell stimulating activity suggests potential as an immunomodulator ilsl.br.

Microbiological Models for Antimicrobial Efficacy (Bacterial and Fungal)

Microbiological models, including bacterial and fungal cell cultures, are essential for evaluating the direct antimicrobial efficacy of a compound nih.govnih.gov. These models typically involve exposing different strains of bacteria and fungi to varying concentrations of the compound and measuring the resulting inhibition of growth or microbial killing nih.govmdpi.com. Common metrics include the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, and the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), the lowest concentration that kills a certain percentage of the microbes nih.govmdpi.com.

Biochemical Assays for Enzyme Inhibition and Receptor Binding

Biochemical assays are employed to investigate the interaction of a compound with specific enzymes or receptors, which can be key targets for therapeutic intervention wikipedia.org. Enzyme inhibition assays measure the compound's ability to reduce the activity of a purified enzyme, while receptor binding assays assess its affinity for binding to a particular receptor wikipedia.orglibretexts.orgresearchgate.net. These assays can help elucidate the molecular mechanisms by which a compound exerts its effects and provide data on binding constants (e.g., Ki for enzyme inhibition, Kd for receptor binding) wikipedia.org.

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) wikipedia.org. NSAIDs typically exert their anti-inflammatory effects by inhibiting enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenases (COX) researchgate.net. While specific biochemical assay data detailing this compound's interaction with particular enzymes or receptors were not found, its classification as an NSAID and its reported anti-inflammatory activity suggest it may interact with targets in inflammatory pathways wikipedia.orgresearchgate.net.

Dermatological Activity Assessment in Skin Cell Models

Skin cell models, ranging from simple two-dimensional cultures of keratinocytes or fibroblasts to more complex reconstructed human epidermis or full-thickness skin equivalents, are used to assess the dermatological activity of compounds researchgate.netreprocell.com. These models can be used to study effects on skin cell proliferation, differentiation, barrier function, inflammation, and wound healing researchgate.netreprocell.comthedermdigest.com.

This compound is described as a dermatologic drug wikipedia.org. Research has explored its use in treating skin conditions, including leprosy and eczema wikipedia.orgilsl.brgoogle.com. Studies have utilized skin models to evaluate the effects of various substances on skin cells and tissue researchgate.netreprocell.commdpi.com. While detailed data on this compound's specific effects in modern skin cell models were not extensively found, its historical and ongoing use in dermatology suggests that preclinical assessments in relevant skin models have likely been conducted wikipedia.orgilsl.brgoogle.comijdvl.com.

Ex Vivo and Organoid-Based Systems for Tissue-Level Analysis

Ex vivo models and organoid-based systems provide more complex, tissue-level platforms for preclinical analysis, bridging the gap between in vitro assays and in vivo studies mdpi.comcincinnatichildrens.org. Ex vivo models often involve using fresh tissues or organs removed from an organism, while organoids are three-dimensional multicellular structures derived from stem cells or primary tissue that mimic the structure and function of native organs mdpi.comcincinnatichildrens.org.

Application of Patient-Derived Organoids for Preclinical Toxicology Studies

Patient-derived organoids (PDOs) are generated from tissues of individual patients and retain many of the characteristics of the original tissue, including genetic makeup and physiological responses biosamplehub.orghuborganoids.nlnih.gov. This makes them valuable tools for preclinical toxicology studies, as they can provide more human-relevant data compared to traditional cell lines or animal models biosamplehub.orghuborganoids.nlnih.gov. PDOs can be used to assess the potential toxicity of compounds on specific organs or tissues, evaluate inter-patient variability in response, and help predict clinical outcomes biosamplehub.orghuborganoids.nlnih.govnih.gov.

Studies have highlighted the utility of PDOs for evaluating both the efficacy and toxicity of drugs, including the assessment of on-target and off-target effects huborganoids.nlnih.govhuborganoids.nl. By using organoids derived from both healthy and diseased tissues from the same patient, researchers can gain insights into the selective toxicity of a compound huborganoids.nlnih.govhuborganoids.nl. While no specific studies detailing the use of PDOs to assess the toxicology of this compound were found in the provided search results, the increasing adoption of this technology in preclinical research suggests it could be a valuable tool for future investigations into the compound's tissue-level effects and potential toxicities biosamplehub.orghuborganoids.nlnih.gov.

Investigation of this compound's Interaction with Complex Cellular Microenvironments

Research into the interaction of compounds like this compound with complex cellular microenvironments is an important aspect of preclinical evaluation. The cellular microenvironment, including the extracellular matrix and various cell types, significantly influences cell behavior and response to therapeutic agents. facellitate.commdpi.com Three-dimensional (3D) cell culture models, such as organoids, are increasingly used to better mimic the in vivo cellular organization and interactions compared to traditional two-dimensional (2D) cultures. news-medical.netnih.gov These models can provide more physiologically relevant insights into how a compound interacts with different cell populations and the extracellular matrix within a tissue-like structure. nih.gov While the provided search results mention the importance of studying drug interactions within complex cellular microenvironments and the use of 3D models like organoids in general biomedical and cancer research, specific detailed research findings on this compound's interaction with such complex cellular microenvironments were not found within the provided snippets.

In Vivo Non-Clinical Investigations in Animal Models

In vivo studies using animal models are essential for evaluating the pharmacodynamics and biological activity of a compound in a living system. modernvivo.comnih.gov These studies provide information on how a drug is processed by the body and its effects on physiological functions and disease processes. nih.gov

Pharmacodynamic Characterization in Preclinical Animal Models

Pharmacodynamics describes the effects of a drug on the body. nih.gov Preclinical animal models are used to characterize these effects, including the relationship between drug concentration and response. nih.gov While the search results indicate that this compound has been investigated in animal models, specific detailed data on its pharmacodynamic characterization in preclinical animal models, such as dose-response curves or detailed time-course of effects, were not extensively provided. One source mentions that studies on this compound were conducted in mice and rats ilsl.br. Another source, referencing studies with "sulphiphon" (which may be related or a similar compound), mentions achieving highest blood concentration after a certain time following administration in studies, indicating some level of pharmacokinetic/pharmacodynamic investigation, but detailed pharmacodynamic parameters for this compound were not found google.com.

Assessment of Organ-Specific Cellular Interactions and Physiological Responses

Assessing organ-specific cellular interactions and physiological responses in animal models helps to understand how a compound affects different organs and their functions. clinicalleader.com This can involve studying the compound's distribution in tissues, its effects on organ-specific cell types, and resulting physiological changes. The search results mention that this compound has been studied in animal models, including investigations related to its use as a leprostatic agent, which would imply effects on the tissues affected by leprosy. wikipedia.orgilsl.br One source mentions studies on the influence of pyrimidine (B1678525) derivatives, including this compound, on the bioenergetic processes of mitochondria, which could be related to cellular responses, but the specific organ context in vivo was not detailed in the snippet. mediasphera.ru Another source discusses hepatoprotective properties of related compounds in Wistar rats, assessing effects on liver cells and collagen levels, demonstrating the principle of organ-specific assessment in animal models, but this was for derivatives and not this compound itself. researchgate.net

Systems Biology and Omics Integration in Diucifon Research

Network Biology and Computational Modeling Approaches

Construction and Analysis of Molecular Interaction Networks

Understanding how a compound interacts with biological systems often begins with mapping its influence on molecular interaction networks. These networks represent the complex web of relationships between biological molecules, such as protein-protein interactions (PPIs), protein-nucleic acid interactions, and metabolic pathways re3data.orgunipi.it. Constructing and analyzing these networks can reveal key nodes or pathways perturbed by a compound. Tools and databases exist for building and analyzing molecular interaction networks from various types of data pitt.edure3data.orgunipi.itnih.govmdpi.comresearchgate.netarxiv.org. For a compound like Diucifon, this would involve identifying its direct or indirect targets and mapping their connections within relevant cellular networks to understand the ripple effects of its activity. Such analysis can help hypothesize the biological processes and pathways most significantly affected.

In Silico Simulations for Predicting Biological Outcomes and Pathway Modulation

In silico simulations utilize computational models to predict the behavior of biological systems under different conditions, including in the presence of a therapeutic compound nyu.edunih.govmdbneuro.comregenxbio.com. By integrating data from molecular interaction networks and other biological information, these simulations can model how a compound might modulate specific pathways or lead to particular biological outcomes. This can involve various modeling approaches, from kinetic models describing reaction rates to more abstract representations of network dynamics mdbneuro.comregenxbio.com. For this compound, in silico simulations could potentially predict its impact on disease-relevant pathways or forecast cellular responses, offering insights that complement experimental findings and guide further research.

Integration of Multi-Omics Data for Holistic System Understanding

A comprehensive understanding of a compound's effects necessitates the integration of data from multiple -omics layers, such as genomics, transcriptomics, proteomics, and metabolomics nih.gov. Multi-omics integration aims to provide a holistic view of biological systems by revealing the interplay between different types of molecules and how they collectively respond to a stimulus like this compound genome.govbiorxiv.org. By analyzing changes across these different molecular levels simultaneously, researchers can gain deeper insights into the mechanisms of action, identify affected pathways, and understand the system-level consequences of this compound exposure jci.org. This integrated approach can help bridge the gap between genotype and phenotype and provide a more complete picture than single-omics studies alone.

Biomarker Discovery and Validation in Preclinical Contexts

Biomarkers are measurable indicators of a biological state, which can be used to assess disease presence or progression, or the response to a therapeutic intervention. In preclinical research, biomarker discovery and validation are crucial steps in identifying potential indicators of a compound's efficacy or toxicity before human trials nyu.edu. This often involves analyzing biological samples from in vitro or in vivo preclinical models using -omics technologies to identify molecular signatures associated with treatment response. For this compound, preclinical biomarker studies would aim to identify measurable changes (e.g., in protein levels, gene expression, or metabolites) that correlate with its observed biological effects in relevant disease models, providing potential translational markers for future clinical studies nih.gov.

Advanced Research Methodologies and Methodological Considerations

High-Throughput Screening (HTS) Techniques for Diucifon Analogues

High-Throughput Screening (HTS) is a powerful approach in drug discovery and chemical biology that enables the rapid testing of large libraries of chemical compounds against a specific biological target or pathway. labmanager.comevotec.combmglabtech.comwikipedia.org For this compound, HTS techniques can be employed to identify novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. This involves miniaturizing biological assays into multi-well plates (e.g., 96, 384, 1536, or even higher densities) and automating the entire screening process using robotics, liquid handling devices, and sensitive detection systems. labmanager.comevotec.combmglabtech.comwikipedia.org

The application of HTS to this compound research would typically involve:

Assay Development: Creating a robust and reliable assay that measures a specific biological activity relevant to this compound's known or hypothesized mechanisms, such as its immunomodulatory effects or activity against Mycobacterium leprae. nih.govwikipedia.orgwikipedia.orgechemi.comilsl.br

Compound Library Preparation: Preparing libraries of this compound analogues and related compounds in a format suitable for automated handling, usually dissolved in a solvent like DMSO in multi-well plates. wikipedia.org

Automated Screening: Using robotic systems to add compounds to the assay plates, incubate them under controlled conditions, and measure the biological response using appropriate detectors (e.g., plate readers measuring luminescence, fluorescence, or absorbance). labmanager.combmglabtech.comwikipedia.org

Data Acquisition and Analysis: Collecting vast amounts of data generated from the screening process and using specialized software for data processing, quality control, and hit identification. labmanager.combmglabtech.comwikipedia.org Quality control metrics are crucial for identifying assays with reliable data. wikipedia.org

HTS allows for the rapid assessment of a large chemical space, providing starting points for further investigation of compounds that show desirable activity. evotec.comwikipedia.org While specific detailed research findings on HTS applied directly to this compound were not extensively found, the methodology is standard for exploring analogues of bioactive compounds. The efficiency and cost-effectiveness of HTS make it an essential tool in modern preclinical research. evotec.com

Biophysical Methods for Ligand-Target Interaction Studies

Understanding how this compound interacts with its biological targets at a molecular level is crucial for elucidating its mechanisms of action. Biophysical methods provide quantitative information about the binding affinity, kinetics, and thermodynamics of ligand-target interactions. These methods can complement the findings from HTS by providing detailed insights into the nature of the interaction.

Relevant biophysical techniques include:

Surface Plasmon Resonance (SPR): Measures the binding of a molecule in solution (e.g., this compound) to a ligand immobilized on a sensor surface (e.g., a target protein). This technique provides real-time data on binding kinetics (association and dissociation rates) and affinity.

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a molecular binding event. ITC provides a complete thermodynamic profile of the interaction, including binding affinity, enthalpy, and entropy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study the conformation of molecules and their interactions. Ligand-based NMR methods can identify binding to a target protein, while protein-based NMR can provide information about the binding site and conformational changes upon ligand binding.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can provide high-resolution three-dimensional structures of target proteins in complex with this compound, revealing the precise binding pose and interaction details.

While direct examples of these methods applied specifically to this compound were not prominently found in the search results, these are standard techniques in biophysical research for characterizing the interaction between small molecules and their biological targets. Applying these methods would be essential for confirming and characterizing the interactions suggested by this compound's known pharmacological activities, such as its potential interaction with enzymes involved in prostaglandin (B15479496) synthesis or targets related to immune modulation or mycobacterial growth. nih.govechemi.comilsl.br

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations play a significant role in modern drug discovery and mechanistic studies, offering insights that are difficult or impossible to obtain experimentally. ijcrt.orgyoutube.comwikipedia.orgnih.govmdpi.com These methods can be used to study the structure, dynamics, and interactions of this compound at the atomic level.

Applications in this compound research could include:

Molecular Docking: Predicting the preferred binding orientation and affinity of this compound to a known or hypothesized biological target protein. This helps in identifying potential binding sites and understanding initial interaction hypotheses.

Molecular Dynamics Simulations: Simulating the time-dependent behavior of this compound in solution or in complex with a target. MD simulations can provide information about the stability of the complex, conformational changes upon binding, and the dynamics of the interaction. youtube.comwikipedia.orgnih.govmdpi.comrsc.org This method involves solving Newton's equations of motion for a system of interacting particles, often using molecular mechanical force fields. wikipedia.orgmdpi.com

Quantum Mechanics (QM) Calculations: Providing a more accurate description of electronic structure and chemical reactions, particularly relevant for understanding potential covalent interactions or catalytic mechanisms if applicable to this compound's activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of this compound analogues to their biological activity. QSAR models can guide the design and synthesis of new compounds with improved properties.

Computational methods can accelerate the discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. ijcrt.org They can also provide a deeper understanding of the molecular basis of this compound's observed effects. While specific MD simulation data for this compound was not retrieved, the principles of MD are widely applied to study the behavior of small molecules and their interactions with biomolecules. nih.govmdpi.com

Bioinformatics Platforms for Data Integration and Analysis

Modern biological research generates vast amounts of data from various sources, including genomics, proteomics, transcriptomics, and high-throughput screening. Bioinformatics platforms and tools are essential for integrating, analyzing, and interpreting these complex datasets to gain a holistic understanding of a compound's effects.

In the context of this compound research, bioinformatics can be used for:

Omics Data Analysis: Analyzing gene expression profiles, protein abundance, or metabolic changes in response to this compound treatment to identify affected pathways and biological processes.

Target Identification and Validation: Using public databases and computational tools to predict potential off-targets or identify novel targets based on this compound's chemical structure and known activities.

Network Analysis: Constructing and analyzing biological networks (e.g., protein-protein interaction networks, pathway networks) to understand how this compound perturbs cellular systems.

Data Integration: Combining data from different experimental platforms and studies to build a more comprehensive picture of this compound's biological effects.

Literature Mining: Utilizing text mining and natural language processing tools to extract relevant information about this compound and related compounds from the scientific literature.

Bioinformatics workflows, such as those developed within platforms like Galaxy, can be established for analyzing diverse biological data. researchgate.net While a specific bioinformatics study on this compound was not detailed, the application of these platforms is fundamental for managing and interpreting the large datasets generated in modern preclinical research, including studies involving compounds like this compound.

Quantitative Imaging Techniques for Cellular and Subcellular Studies

Quantitative imaging techniques allow researchers to visualize and measure the distribution, localization, and effects of compounds within cells and tissues. These methods provide spatial and temporal information that complements biochemical and functional assays.

For this compound, quantitative imaging could be used to:

Cellular Uptake and Localization: Tracking the entry of this compound into cells and determining its distribution within different cellular compartments (e.g., cytoplasm, nucleus, organelles).

Target Engagement: Visualizing the binding of fluorescently labeled this compound or its analogues to intracellular targets.

Phenotypic Profiling: Quantifying changes in cellular morphology, organelle structure, or other cellular phenotypes in response to this compound treatment using high-content imaging.

Intracellular Signaling: Monitoring the activation or translocation of signaling molecules in response to this compound using fluorescent reporters or immunofluorescence.

Tissue Distribution: Imaging the distribution of this compound in tissues from preclinical animal models using techniques like mass spectrometry imaging or autoradiography.

Quantitative imaging provides valuable insights into the cellular and subcellular events influenced by this compound, helping to understand its mechanism of action in a spatially resolved manner. While specific quantitative imaging studies on this compound were not found, these techniques are widely used in preclinical research to assess the cellular impact of drug candidates.

Experimental Design and Statistical Rigor in Preclinical Investigations

Robust experimental design and rigorous statistical analysis are paramount for ensuring the reliability and reproducibility of preclinical research findings for compounds like this compound. Poor design can lead to biased results and wasted resources. mdpi.comox.ac.uk

Key considerations for experimental design in this compound preclinical studies include:

Defining Clear Objectives and Hypotheses: Precisely stating the research questions and testable hypotheses. mdpi.com

Selecting Appropriate Models: Choosing relevant in vitro (cell-based) or in vivo (animal) models that recapitulate aspects of the disease or biological process being studied. mdpi.com Studies on this compound's activity against Mycobacterium leprae have utilized animal models. ilsl.br

Randomization: Randomly assigning experimental subjects (cells, animals) to different treatment groups to minimize selection bias and ensure comparability between groups. plos.orgresearchgate.net

Blinding: Concealing the treatment allocation from researchers and outcome assessors to prevent observer bias. researchgate.net Blinding is particularly important in subjective assessments.

Sample Size Determination: Using statistical power calculations to determine the appropriate number of subjects needed to detect a statistically significant effect, if one exists. mdpi.comox.ac.uk

Controlling for Variables: Identifying and controlling for potential confounding factors that could influence the experimental outcome.

Establishing Endpoints: Defining clear and measurable endpoints that directly address the research questions.

Statistical Analysis Plan: Developing a detailed plan for statistical analysis before starting the experiment, including the statistical tests to be used and the criteria for statistical significance. mdpi.complos.org

Adhering to principles of good experimental design and statistical rigor is critical for generating high-quality preclinical data that can support the potential translation of findings for compounds like this compound. mdpi.comox.ac.ukplos.org

Future Directions and Unresolved Research Questions

Elucidation of Unexplored Mechanisms of Biological Action

While Diucifon is known to have multiple pharmacological classifications, the exact molecular mechanisms underlying these effects are not fully elucidated. For instance, its anti-inflammatory action is noted to be unrelated to its antibacterial action, and the specific pathways involved are not completely understood. drugbank.com Similarly, the precise mechanism by which it suppresses Mycobacterium leprae is not fully known, although it may involve DNA binding. wikipedia.orgstudypool.com Further research is needed to identify the specific protein targets, signaling pathways, and cellular processes modulated by this compound in different biological contexts. This could involve detailed biochemical, cell biological, and '-omics' studies to map the compound's interactions at a molecular level.

Development of Novel this compound Analogues with Enhanced Specificity or Potency

Given this compound's diverse activities, the development of novel analogues presents an opportunity to create compounds with enhanced specificity for particular targets or increased potency for desired effects. Medicinal chemistry efforts could focus on modifying the chemical structure of this compound to optimize its interaction with specific biological molecules, potentially reducing off-target effects and improving efficacy in treating particular conditions. This could involve structure-activity relationship studies and the synthesis and evaluation of a library of this compound derivatives.

Exploration of Expanded Biological Applications in Emerging Research Areas (e.g., specific cell signaling pathways, disease models)

Beyond its traditional uses, this compound's multifaceted activity suggests potential applications in other areas. Exploring its effects on specific cell signaling pathways implicated in various diseases could reveal new therapeutic avenues. For example, investigating its influence on pathways related to immune modulation, inflammation, or microbial pathogenesis in different disease models (beyond leprosy) could uncover novel uses. Research into its potential in areas such as chronic inflammatory diseases or specific fungal infections, where its antifungal properties might be leveraged, could be fruitful. nih.govmedigroup.skresearchgate.net

Leveraging Artificial Intelligence and Machine Learning for this compound Research

Artificial intelligence (AI) and machine learning (ML) approaches offer powerful tools to accelerate this compound research. These technologies can be applied to analyze large biological datasets to identify potential targets, predict the activity of novel analogues, or model the compound's behavior in complex biological systems. nih.govcilip.org.ukillinois.eduwehi.edu.auaaai.org AI/ML could assist in the rational design of this compound derivatives with desired properties, analyze high-throughput screening data to identify new indications, or model drug-pathogen interactions to better understand its antimicrobial mechanisms.

Addressing Methodological Challenges in Complex Biological System Modeling

Modeling the effects of compounds like this compound in complex biological systems presents significant methodological challenges. arxiv.orgeuropa.eucecam.orgresearchgate.net Biological systems are inherently complex, with numerous interacting components and dynamic processes. biorxiv.org Developing and refining computational models that can accurately simulate this compound's interactions and effects within these systems is crucial for predicting its behavior and optimizing therapeutic strategies. Future research needs to address limitations in current modeling approaches, such as the accurate representation of metal-ligand interactions in computational simulations or the challenges in modeling large signaling networks. europa.eucecam.org Advances in uncertainty quantification in biological and healthcare models are also needed to improve the reliability of predictions. researchgate.net

Q & A

Basic Research Questions

Q. How to formulate a research question investigating Diucifon’s mechanism of action?

- Methodology : Begin by defining the scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Feasible: Ensure access to validated assays for measuring this compound’s biochemical activity.

- Novel: Identify gaps in existing literature (e.g., unresolved pathways in its pharmacological profile).

- Use PICOT (Population: in vitro cell lines; Intervention: This compound dosage; Comparison: control compounds; Outcome: enzyme inhibition kinetics; Time: 48-hour exposure) to structure hypotheses .

Q. What are key considerations for designing a pilot study on this compound’s pharmacokinetics?

- Experimental Design :

- Use a repeated-measures design to track plasma concentration over time in animal models.

- Include control groups for baseline comparisons and account for variables like metabolism rate and bioavailability .

Advanced Research Questions

Q. How to address contradictory findings in this compound’s efficacy across different experimental models?

- Methodology :

Conduct a systematic review to categorize discrepancies (e.g., in vitro vs. in vivo results).

Use meta-regression to identify moderators (e.g., dosage, model organism).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.